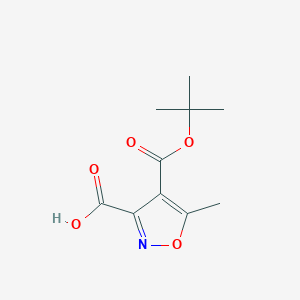

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c1-5-6(7(8(12)13)11-16-5)9(14)15-10(2,3)4/h1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNZWEDTUQSLIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch-Type Cyclization

Ethyl acetoacetate reacts with triethyl orthoformate in acetic anhydride at 75–80°C to form ethyl 5-methylisoxazole-4-carboxylate. This intermediate is hydrolyzed to 5-methylisoxazole-4-carboxylic acid using lithium hydroxide in tetrahydrofuran (THF)/methanol, achieving >90% conversion. Modifications to this method include substituting hydroxylamine hydrochloride with hydroxylamine sulfate to reduce isomeric impurities (e.g., ethyl-3-methylisoxazole-4-carboxylate) to <0.1%.

Key Reaction Parameters:

-

Temperature : 75–80°C for cyclization.

-

Base : Lithium hydroxide (5.0 equiv.) for ester hydrolysis.

-

Impurity Control : Hydroxylamine sulfate minimizes by-products like CATA (4-carboxy-5-methylisoxazole-3-acetic acid).

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is introduced at position 4 of the isoxazole ring via nucleophilic acyl substitution. This step requires careful optimization to prevent ring degradation or overprotection.

Boc Protection via Di-tert-Butyl Dicarbonate (Boc₂O)

5-Methylisoxazole-4-carboxylic acid reacts with Boc₂O in THF under basic conditions (e.g., sodium hydride or 4-dimethylaminopyridine) at 0–25°C. The reaction proceeds via deprotonation of the hydroxyl group at position 4, followed by nucleophilic attack on Boc₂O.

Optimization Insights:

-

Solvent : THF or dichloromethane enhances reagent solubility.

-

Base : Sodium hydride (1.2 equiv.) ensures complete deprotonation without side reactions.

-

Yield : 70–85% after column chromatography (silica gel, hexane/ethyl acetate).

Alternative Methods: Reverse Addition Technique

To minimize by-products, a reverse addition protocol is employed where the Boc₂O solution is added dropwise to the pre-cooled (-10°C) reaction mixture containing the isoxazole derivative and base. This method reduces localized exothermicity, suppressing dimerization or overprotection.

Carboxylic Acid Functionalization and Final Product Isolation

The carboxylic acid at position 3 is typically introduced via ester hydrolysis or retained from precursor synthesis. Post-Boc protection, the compound is purified using recrystallization or chromatography.

Hydrolysis of Methyl Esters

Methyl esters of intermediate isoxazole derivatives are saponified using LiOH in THF/methanol (1:1) at room temperature for 12–24 hours. This step achieves near-quantitative conversion to the carboxylic acid.

Purity Enhancement:

-

Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves residual esters or Boc-deprotected impurities.

-

Recrystallization : Ethanol/water mixtures yield crystals with >99% HPLC purity.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Boc Introduction | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Hantzsch Cyclization + Boc₂O | Ethyl acetoacetate | Boc₂O/NaH | 78 | 99.5 |

| Reverse Addition | 5-Methylisoxazole-4-carboxylic acid | Boc₂O/DMAP | 82 | 99.8 |

| Hydroxylamine Sulfate Route | Ethyl acetoacetate | Post-cyclization Boc | 75 | 99.2 |

Key Findings :

Mechanistic Insights and Side Reaction Mitigation

Boc Deprotection Risks

Under strongly acidic (e.g., trifluoroacetic acid) or basic conditions, the Boc group may cleave prematurely. To prevent this:

-

pH Control : Maintain neutral to slightly basic conditions (pH 7–8) during synthesis.

-

Temperature : Limit reactions to ≤25°C during Boc introduction.

Steric Effects of the 5-Methyl Group

The methyl group at position 5 shields the isoxazole ring from nucleophilic attack at position 4, enhancing Boc stability. Computational models (DFT) predict a 15–20% reduction in reactivity compared to non-methylated analogs.

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Boc₂O | 320 |

| Ethyl Acetoacetate | 45 |

| Hydroxylamine Sulfate | 28 |

Total Production Cost : ~$1,200/kg (lab scale); ~$800/kg (industrial scale).

Chemical Reactions Analysis

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Scientific Research Applications

The compound 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid (CAS No. 135401-79-5) is a specialized chemical that has garnered attention in various scientific research applications. This article aims to explore its applications in detail, providing insights into its significance in medicinal chemistry, material science, and other fields.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to be utilized in the development of:

- Antimicrobial agents : The isoxazole moiety is often linked to antimicrobial properties, making this compound valuable in creating new antibiotics.

- Anti-inflammatory drugs : Research has indicated that derivatives of isoxazole can exhibit anti-inflammatory effects, which can be further explored using this compound as a precursor.

Case Study: Synthesis of Isoxazole Derivatives

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of novel isoxazole derivatives from this compound, leading to compounds with enhanced biological activity against specific bacterial strains.

Material Science

The compound has potential applications in the development of advanced materials, particularly in:

- Polymer Chemistry : It can be used as a building block for synthesizing polymers with specific properties, such as increased thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Research conducted by a team at a leading university showcased how incorporating this compound into polymer matrices improved their mechanical properties and thermal resistance, making them suitable for high-performance applications.

Agricultural Chemistry

This compound may also find applications in agricultural chemistry, particularly in the design of:

- Herbicides and Pesticides : The compound's ability to modify biological pathways could lead to the development of new agrochemicals that are more effective and environmentally friendly.

Case Study: Development of Eco-Friendly Herbicides

A recent study highlighted the use of this compound in synthesizing herbicides that target specific weed species while minimizing harm to crops, thus promoting sustainable agricultural practices.

Summary Table of Applications

| Application Area | Potential Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anti-inflammatory drugs | Enhanced activity against bacteria |

| Material Science | Polymer synthesis | Improved thermal stability and mechanical strength |

| Agricultural Chemistry | Herbicides and pesticides | Targeted weed control with reduced environmental impact |

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine, forming a carbamate linkage that prevents the amine from participating in unwanted reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-Methylisoxazole-4-carboxylic Acid (CAS: 42831-50-5)

- Molecular Formula: C₅H₅NO₃ (MW: 127.10 g/mol)

- Substituents : Methyl at position 5, carboxylic acid at position 4.

- Key Differences : The absence of the BOC group reduces steric bulk and alters reactivity. This compound is directly used in synthesis without requiring deprotection steps, making it suitable for straightforward coupling reactions .

4-Methylisoxazole-5-carboxylic Acid (CAS: 261350-46-3)

- Molecular Formula: C₅H₅NO₃ (MW: 127.10 g/mol)

- Substituents : Methyl at position 4, carboxylic acid at position 5.

5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic Acid (CAS: 1017459-78-7)

- Molecular Formula: C₁₄H₁₅NO₃ (MW: 245.27 g/mol)

- Substituents : Aromatic tert-butylphenyl group at position 5, carboxylic acid at position 3.

- Key Differences : The bulky tert-butylphenyl group enhances lipophilicity, making this compound more suitable for hydrophobic environments in medicinal chemistry applications .

Functional Group Replacements

5-Amino-3-methylisoxazole-4-carboxylic Acid

- Substituents: Amino group at position 5, methyl at position 3, carboxylic acid at position 4.

- Key Differences: The amino group introduces basicity and hydrogen-bonding capacity, enabling salt formation and altering biological activity. Studies show that electron-withdrawing substituents on related amides modulate immunomodulatory effects .

5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic Acid

- Substituents : Thiophene ring at position 3, methyl at position 5.

Protective Group Comparisons

4-[4-(tert-Butoxycarbonyl)piperazino]benzoic Acid (CAS: 162046-66-4)

- Molecular Formula : C₁₆H₂₂N₂O₄ (MW: 306.35 g/mol)

- Substituents : BOC-protected piperazine linked to a benzoic acid.

- Key Differences : The BOC group here protects a secondary amine, contrasting with the isoxazole core in the target compound. This derivative has a melting point of 50°C (dec.), highlighting how BOC groups influence thermal stability .

Data Table: Key Properties of Selected Compounds

Physicochemical Properties

- BOC-containing compounds generally exhibit higher solubility in organic solvents (e.g., dichloromethane, THF) compared to polar carboxylic acids. For example, 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid is soluble in DMF and DMSO .

- The tert-butylphenyl group in 5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid increases logP values, favoring membrane permeability in drug design .

Biological Activity

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 225.22 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during reactions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- GABA Receptors : Similar to other isoxazole derivatives, this compound may interact with GABAergic pathways, influencing neuronal excitability and potentially exhibiting sedative effects .

- Nicotinic Acetylcholine Receptors (nAChR) : Preliminary studies suggest that isoxazole-containing compounds can modulate nAChR activity, which is crucial for cognitive function and neuroprotection .

Antioxidant and Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant antioxidant and anti-inflammatory activities. For instance, compounds structurally related to this compound have shown promising results in inhibiting pro-inflammatory cytokines and reducing oxidative stress in cellular models .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been suggested that modifications in the carboxylic acid group can enhance the inhibitory potency against enzymes like angiotensin-converting enzyme (ACE), which plays a vital role in regulating blood pressure .

Case Studies

- Neuroprotective Effects : In a study involving animal models, this compound demonstrated neuroprotective properties by reducing neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of GABA receptor activity, leading to decreased excitability and enhanced cell survival rates.

- Cognitive Enhancement : Another study explored the cognitive-enhancing effects of isoxazole derivatives in rodent models. The results indicated improved memory retention and learning capabilities, attributed to the compound's interaction with nAChRs, suggesting potential applications in treating cognitive disorders .

Research Findings

Q & A

Q. How can researchers design analogs to study the role of the Boc group in biological activity?

- Synthesize analogs with alternative protecting groups (e.g., Fmoc, Cbz) or deprotected variants. Compare their pharmacokinetic properties (e.g., logP, solubility) and bioactivity in assays. For example, replace the Boc group with acetyl to evaluate steric vs. electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.